N-Acetylisoleucine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetylisoleucine is a derivative of the amino acid isoleucine, where an acetyl group is attached to the nitrogen atom of the isoleucine molecule This compound is known for its role as a human metabolite and is involved in various biological processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Acetylisoleucine can be synthesized through the acetylation of isoleucine. The process typically involves the reaction of isoleucine with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to avoid any degradation of the amino acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as enzymatic acetylation. Enzymes like N-acetyltransferases can be used to catalyze the transfer of an acetyl group from acetyl-CoA to isoleucine, producing this compound with high specificity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetylisoleucine can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of this compound derivatives with oxidized side chains.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines.
Substitution: this compound can participate in nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halides or other nucleophiles can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction can produce this compound alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-Acetylisoleucine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: this compound is studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in modulating immune responses and its potential as a biomarker for certain diseases.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of various chemical compounds.
Wirkmechanismus
The mechanism by which N-Acetylisoleucine exerts its effects involves its interaction with specific enzymes and receptors in the body. It can act as a substrate for enzymes involved in acetylation and deacetylation processes, influencing various metabolic pathways. The molecular targets and pathways involved include those related to protein synthesis, energy metabolism, and signal transduction.
Vergleich Mit ähnlichen Verbindungen
N-Acetylisoleucine can be compared with other N-acetylated amino acids, such as N-Acetylvaline and N-Acetylleucine. These compounds share similar structural features but differ in their side chains, leading to variations in their biological activities and applications. This compound is unique due to its specific interactions with enzymes and receptors, which can result in distinct metabolic and therapeutic effects.
List of Similar Compounds
- N-Acetylvaline
- N-Acetylleucine
- N-Acetylmethionine
- N-Acetylphenylalanine
Eigenschaften
CAS-Nummer |
33601-90-0 |
---|---|
Molekularformel |
C8H15NO3 |
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
(2S,3R)-2-acetamido-3-methylpentanoic acid |
InChI |
InChI=1S/C8H15NO3/c1-4-5(2)7(8(11)12)9-6(3)10/h5,7H,4H2,1-3H3,(H,9,10)(H,11,12)/t5-,7+/m1/s1 |
InChI-Schlüssel |
JDTWZSUNGHMMJM-VDTYLAMSSA-N |
SMILES |
CCC(C)C(C(=O)O)NC(=O)C |
Isomerische SMILES |
CC[C@@H](C)[C@@H](C(=O)O)NC(=O)C |
Kanonische SMILES |
CCC(C)C(C(=O)O)NC(=O)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.